N-(2-Hydroxyethyl)-N-methylformamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(4-7)2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJGMDGENZPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166556 | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-50-7 | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-methylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L27Q94JV5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Strategies and Mechanistic Characterization of N 2 Hydroxyethyl N Methylformamide
Rational Design of Synthetic Routes
The creation of N-(2-Hydroxyethyl)-N-methylformamide can be methodically planned through distinct chemical reactions, primarily focusing on the formation of the amide bond and the introduction of the hydroxyethyl (B10761427) group.
Nucleophilic Alkylation Approaches on Formamide (B127407) Scaffolds
One of the primary methods for synthesizing N-alkyl amides involves the N-alkylation of a parent amide. rsc.org In the context of this compound, this would typically involve the reaction of N-methylformamide with a suitable 2-hydroxyethylating agent. The N-alkylation of amides can be achieved using alkyl halides or alcohols. rsc.orgnih.gov When using an alcohol like 2-chloroethanol (B45725) or ethylene (B1197577) oxide, the reaction proceeds via nucleophilic substitution, where the nitrogen atom of the N-methylformamide acts as the nucleophile.
The general mechanism for the N-alkylation of amides with alcohols often involves a "borrowing hydrogen" or hydrogen auto-transfer methodology. rsc.orgresearchgate.net This process, catalyzed by transition metals, involves the initial dehydrogenation of the alcohol to form an aldehyde. The amide then condenses with the aldehyde to form an enamine or imine intermediate, which is subsequently hydrogenated by the catalyst to yield the N-alkylated amide and water as the sole byproduct. nih.gov
The reaction can be represented as follows:
Step 1 (Dehydrogenation): R-CH₂OH + Catalyst ⇌ R-CHO + [Catalyst]-H₂
Step 2 (Condensation): R-CHO + H-N(CH₃)CHO → R-CH=N(CH₃)CHO + H₂O
Step 3 (Hydrogenation): R-CH=N(CH₃)CHO + [Catalyst]-H₂ → R-CH₂-N(CH₃)CHO + Catalyst
This approach is considered atom-economical and environmentally benign. researchgate.net
Amidation Reactions for Hydroxyethylation
An alternative strategy involves forming the amide bond on a pre-existing hydroxyethylated amine scaffold. In this case, N-methylaminoethanol would be the starting material, which is then formylated. Formic acid is a common and efficient reagent for the N-formylation of amines. researchgate.net The reaction between an amine and formic acid typically proceeds by heating the mixture, often in the presence of a Dean-Stark trap to remove the water formed during the condensation reaction. researchgate.net
The reaction can also be catalyzed by various homogeneous and heterogeneous catalysts to improve yields and reaction conditions. researchgate.net For instance, the use of nanozeolite clinoptilolite under solvent-free conditions with ultrasound irradiation has been reported to afford excellent yields of formamides at room temperature. researchgate.net
Another method for formylation is the use of methyl formate (B1220265) with a primary amine like methylamine (B109427), which is a common industrial process for producing N-methylformamide. wikipedia.orggoogle.com A similar transamidation reaction could potentially be employed with N-methylaminoethanol.
Considerations for Catalyst Selection and Optimization in Formamide Synthesis
The choice of catalyst is crucial for the efficiency and selectivity of both N-alkylation and N-formylation reactions. A variety of transition metal catalysts have been investigated for these transformations.
For the N-alkylation of amides with alcohols, homogeneous catalysts based on iridium, ruthenium, palladium, nickel, and copper have been shown to be active and selective. nih.gov However, these can be costly and difficult to separate from the reaction mixture. Heterogeneous catalysts, such as highly dispersed cobalt nanoparticles supported on carbon, offer a more durable and easily separable alternative, demonstrating good to excellent activity and selectivity for the synthesis of N-alkylated amides. nih.gov Titanium hydroxide (B78521) has also been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols. acs.org
In the case of N-formylation of amines, catalysts such as ruthenium, manganese, and chromium complexes have been employed. researchgate.netmdpi.com Bimetallic catalysts, like AuPd nanoparticles supported on iron oxide, have also been developed for the N-formylation of secondary amines using methanol (B129727) as the formyl source at room temperature. mdpi.com The optimization of reaction conditions, including temperature, pressure, solvent, and base, is essential to maximize the yield and selectivity of the desired product. nih.gov
Table 1: Comparison of Catalytic Systems for N-Alkylation and N-Formylation Reactions
| Reaction Type | Catalyst | Substrates | Key Advantages |
|---|---|---|---|
| N-Alkylation | Homogeneous Ru, Ir, Pd, Ni, Cu complexes nih.gov | Primary amides, Alcohols | High selectivity and activity nih.gov |
| N-Alkylation | Heterogeneous Co nanoparticles on carbon nih.gov | Benzamides, Alcohols | Durable, easily separable, reusable nih.gov |
| N-Alkylation | Titanium hydroxide acs.org | Amines, Alcohols | Cheap, efficient, high selectivity acs.org |
| N-Formylation | Ru, Mn, Cr complexes researchgate.netmdpi.com | Amines, Methanol/CO₂ | Efficient coupling, reusable catalyst researchgate.net |
| N-Formylation | Bimetallic AuPd–Fe₃O₄ nanoparticles mdpi.com | Secondary amines, Methanol | Mild reaction conditions (room temp.), recyclable mdpi.com |
Mechanistic Investigations of Synthesis Reactions
Elucidation of Reaction Intermediates and Transition States
Nucleophilic substitution reactions, central to the alkylation approaches, can proceed through different mechanisms, primarily Sₙ1 and Sₙ2. organic-chemistry.orgnumberanalytics.com
In an Sₙ2 mechanism , the nucleophile (the nitrogen of the formamide) attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This concerted, single-step process involves a transition state where the carbon atom is pentacoordinate. byjus.comlibretexts.org This mechanism leads to an inversion of the stereochemical configuration at the carbon center. organic-chemistry.orglibretexts.org
In an Sₙ1 mechanism , the reaction proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. numberanalytics.comlibretexts.org This intermediate is planar and sp² hybridized. libretexts.org The nucleophile then attacks the carbocation in the second step. Because the nucleophile can attack from either side of the planar carbocation, this mechanism typically leads to racemization if the carbon is a stereocenter. organic-chemistry.orglibretexts.org
For formamide-catalyzed nucleophilic substitutions, alkoxyiminium ions have been identified and characterized as key reaction intermediates. researchgate.netfigshare.com
In the "borrowing hydrogen" mechanism for N-alkylation with alcohols, key intermediates include the aldehyde formed from the alcohol, the resulting N-acyliminium or enamine species from the condensation with the amide, and metal-hydride species. nih.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for determining the rate-determining step of a reaction and for optimizing reaction conditions. For nucleophilic substitution reactions, the rate law provides insight into the mechanism.
The rate of an Sₙ2 reaction is dependent on the concentration of both the nucleophile and the electrophile, following second-order kinetics (rate = k[Nucleophile][Electrophile]). numberanalytics.com The reaction is sensitive to steric hindrance at the electrophilic carbon. byjus.com
The rate of an Sₙ1 reaction , on the other hand, is dependent only on the concentration of the electrophile, as the formation of the carbocation is the slow step. It follows first-order kinetics (rate = k[Electrophile]). numberanalytics.com
Kinetic studies on the cobalt-catalyzed N-alkylation of benzamide (B126) with benzyl (B1604629) alcohol have shown that the reaction rate slows as it approaches full conversion. nih.gov The formation of benzaldehyde (B42025) as an intermediate was observed, and control experiments confirmed the necessity of both the catalyst and a base. nih.gov The nucleophilic addition of the amide to the aldehyde is suggested to be the rate-determining step due to the poor nucleophilicity of primary amides. nih.gov
Table 2: Mechanistic and Kinetic Characteristics of Nucleophilic Substitution Reactions
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Number of Steps | Two numberanalytics.com | One byjus.com |
| Intermediate | Carbocation libretexts.org | None (Transition State) byjus.com |
| Rate Law | Rate = k[Electrophile] numberanalytics.com | Rate = k[Nucleophile][Electrophile] numberanalytics.com |
| Kinetics | First-order numberanalytics.com | Second-order numberanalytics.com |
| Stereochemistry | Racemization organic-chemistry.org | Inversion of configuration organic-chemistry.org |
| Substrate Reactivity | Tertiary > Secondary > Primary byjus.com | Methyl > Primary > Secondary byjus.com |
Computational Modeling of Synthetic Pathways
Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound synthesis, computational chemistry, particularly quantum mechanics-based methods, allows for the detailed investigation of potential reaction pathways, transition states, and the influence of various catalysts and conditions. This approach enables a predictive understanding of reaction feasibility, kinetics, and thermodynamics, guiding the optimization of synthetic strategies.
The primary method employed for such investigations is Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy. nih.gov DFT calculations are used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A common synthetic route for this compound is the N-formylation of N-methylaminoethanol. Computational models can simulate this process, for instance, by reacting N-methylaminoethanol with a formylating agent like formic acid or methyl formate.
These simulations involve several key steps:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure for all relevant species, including reactants, intermediates, transition states, and products.
Transition State Search: Identifying the precise geometry and energy of the transition state(s), which corresponds to the highest energy point along the reaction coordinate. This is crucial for determining the activation energy of the reaction.
Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Energy Profile Construction: By calculating the relative energies (often Gibbs free energy) of all species along the reaction pathway, a complete energy profile can be constructed, which visually represents the energy barriers and thermodynamic driving forces of the reaction.
The selection of appropriate theoretical methods is critical for obtaining reliable results. The table below outlines typical parameters used in DFT studies for modeling such formylation reactions. nih.govtandfonline.com
| Parameter | Description | Commonly Used Methods/Basis Sets |
|---|---|---|
| Functional | Approximation used to describe the exchange-correlation energy, a key component of the total electronic energy. | B3LYP, M06-2X, ωB97X-D |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. | 6-31G(d,p), 6-311+G(d,p), aug-cc-pVTZ |
| Solvation Model | A method to approximate the effect of the solvent on the reaction, as most reactions are performed in solution. | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) |
For the formylation of N-methylaminoethanol, a computational study would typically model the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the formylating agent. The calculations would determine the energy barrier for this step and for any subsequent proton transfers or leaving group eliminations. The results of such an analysis provide quantitative data that can be used to predict reaction rates and equilibrium positions. The following table presents a set of hypothetical, yet realistic, energetic data for a modeled reaction pathway, illustrating the type of information generated.
| Reaction Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | N-methylaminoethanol + Formylating Agent | 0.00 |
| Transition State 1 | Structure corresponding to the C-N bond formation | +22.5 |
| Tetrahedral Intermediate | Intermediate formed after the nucleophilic attack | +4.8 |
| Transition State 2 | Structure corresponding to proton transfer/leaving group elimination | +15.7 |
| Products | This compound + Byproduct | -10.2 |
This data indicates an endergonic initial activation barrier followed by the formation of a metastable intermediate. The subsequent transformation to the final products is thermodynamically favorable. By comparing the calculated energy barriers for different pathways (e.g., catalyzed vs. uncatalyzed, different formylating agents), researchers can make informed decisions to develop more efficient synthetic protocols for this compound.
Chemical Reactivity, Transformation Mechanisms, and Derivatives of N 2 Hydroxyethyl N Methylformamide
Oxidative and Reductive Reactivity Profiles
The reactivity of N-(2-Hydroxyethyl)-N-methylformamide is largely characterized by the independent and interactive chemistry of its hydroxyethyl (B10761427) and N-methylformamide moieties.
The primary alcohol of the hydroxyethyl group is a key site for oxidation. This transformation can proceed in a stepwise manner, first yielding a carbonyl compound (aldehyde) and subsequently a carboxyl derivative (carboxylic acid). The specific product obtained often depends on the choice of oxidizing agent and reaction conditions.
Common laboratory reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. This would result in the formation of N-formyl-N-methylglycine. The oxidation of benzylic alcohols to their corresponding aldehydes and ketones can be achieved using reagents like N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). nih.gov A variety of methods exist for the efficient conversion of olefins and silyl (B83357) ethers to carbonyl compounds, highlighting the broad toolkit available for such oxidative transformations. organic-chemistry.orgnih.gov
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidizing Agent | Major Product | Product Type |
|---|---|---|---|
| This compound | Mild (e.g., PCC) | N-methyl-N-(2-oxoethyl)formamide | Aldehyde |
The formamide (B127407) group can be reduced to an amine functionality. This reaction involves the conversion of the carbonyl group within the formamide to a methylene (B1212753) group (CH2). Strong reducing agents are required for this transformation due to the resonance stability of the amide bond.
Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for the reduction of amides, including tertiary amides, to their corresponding amines. masterorganicchemistry.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. masterorganicchemistry.com Applying this to this compound would yield N,N-dimethyl-2-aminoethanol. Another approach involves the use of the NaBH4/I2 system, which generates highly reactive BH3–THF capable of reducing formamide intermediates to monomethylamines. nih.gov The Leuckart reaction is another well-known method for the synthesis of amines via reductive amination, using formic acid as the reducing agent. mdpi.com
The hydroxyethyl group can participate in both nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution: The hydroxyl (-OH) group is a poor leaving group. For it to be displaced by a nucleophile, it must first be converted into a better leaving group. mdpi.com This is typically achieved by protonating the oxygen in an acidic medium to form an oxonium ion (-OH2+) or by converting the alcohol into a tosylate or mesylate ester. Once activated, the carbon atom bonded to the leaving group becomes susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide), proceeding via an SN2 mechanism which results in an inversion of configuration if the carbon is a chiral center. openstax.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via reactive isouronium intermediates. chemrxiv.org
Electrophilic Substitution: While the hydroxyethyl group itself is not a primary site for electrophilic attack, the nitrogen atom of the formamide possesses a lone pair of electrons. However, the electron-withdrawing nature of the adjacent carbonyl group significantly reduces the nucleophilicity of this nitrogen, making it much less reactive toward electrophiles than a typical tertiary amine. idc-online.com Electrophilic aromatic substitution is a key reaction class for aromatic compounds, but these principles are less directly applicable to the aliphatic structure of this compound. libretexts.orgmasterorganicchemistry.comyoutube.com
Degradation Mechanisms in Specific Chemical Environments
This compound is frequently identified as a degradation product in industrial amine solutions, particularly those used for carbon dioxide (CO2) capture. core.ac.uk Its stability is therefore of significant interest. The primary degradation routes are thermal and oxidative processes. core.ac.ukresearchgate.net
Thermal degradation occurs at elevated temperatures, such as those found in the stripper section of an amine treating unit (typically 100-150°C), often in the presence of CO2. core.ac.ukresearchgate.net While specific studies on the isolated thermal degradation of this compound are limited, its formation as a product provides insight into the relevant chemical pathways. For instance, N-(2-hydroxyethyl)-formamide (HEF) is a known thermal degradation product in monoethanolamine (MEA) solutions. ntnu.no The degradation process is complex and can lead to a variety of products through mechanisms like carbamate (B1207046) polymerization. utexas.edu
Table 2: Common Thermal Degradation Products in Amine Solutions
| Parent Amine | Identified Thermal Degradation Products |
|---|---|
| Monoethanolamine (MEA) | 2-Oxazolidinone (OZD), N-(2-hydroxyethyl)ethylenediamine (HEEDA), N-(2-hydroxyethyl)formamide (HEF) core.ac.ukntnu.no |
High temperatures can cause the breakdown of the molecule, potentially through cleavage of C-N or C-O bonds, although detailed mechanisms for this compound itself are not extensively documented.
Oxidative degradation is a major concern in amine scrubbing processes, occurring primarily in the absorber where the flue gas introduces oxygen. core.ac.uk This process is often catalyzed by the presence of metal ions. nih.gov this compound is itself a product of the oxidative degradation of other amines, such as N-methylethanolamine (MMEA). ntnu.no
The degradation mechanisms are believed to involve radical reactions, initiated by either electron or hydrogen abstraction from the parent amine molecule. ntnu.no These initial steps lead to the formation of intermediates like imines or radicals, which then undergo further reactions such as fragmentation. ntnu.no This fragmentation can result in the formation of aldehydes, carboxylic acids (like formic and acetic acid), ammonia (B1221849), and smaller alkylamines. core.ac.ukntnu.no The formation of N-formyl amines (formamides) can occur when primary and secondary amines react with formic acid, which is a common oxidative degradation product. reclaim.com
Table 3: Common Oxidative Degradation Products in Amine Solutions
| Parent Amine | Identified Oxidative Degradation Products |
|---|---|
| Monoethanolamine (MEA) | Ammonia, Formic Acid, Acetic Acid, Oxalic Acid, N-(2-hydroxyethyl)formamide (HEF), N-(2-hydroxyethyl)imidazole (HEI) core.ac.uk |
The presence of the N-methylformamide structure suggests it may be formed from the oxidation and subsequent formylation of methyl-substituted ethanolamines. The continued presence of an oxidizing environment could lead to further degradation of this compound, likely through the oxidation of its hydroxyethyl group as described in section 3.1.1.
Role of Catalysts and Impurities in Degradation Kinetics
The degradation kinetics of this compound, particularly within industrial contexts like amine-based CO2 capture, are significantly influenced by the presence of catalysts and impurities. While specific kinetic studies on this compound are not extensively detailed in public literature, the behavior of structurally similar alkanolamines and amides in these environments provides a strong basis for understanding the factors at play.
Catalytic Effects of Metals: Metal ions, often originating from equipment corrosion or as contaminants in flue gas (fly ash), are known to catalyze the oxidative degradation of amines. Iron is a primary catalyst in such systems. For instance, studies on monoethanolamine (MEA) have shown that dissolved iron significantly increases the rate of oxidation. It is plausible that soluble iron (Fe²⁺/Fe³⁺) and other transition metals like copper and zinc accelerate the degradation of this compound by facilitating the formation of free radicals, which are key intermediates in oxidative degradation pathways. The catalytic effect generally increases with higher metal concentrations and is influenced by the operational temperature.
Impact of Flue Gas Impurities: Impurities present in industrial gas streams, such as sulfur oxides (SOx) and nitrogen oxides (NOx), play a critical role in the degradation of amine solvents and their by-products.
Sulfur Oxides (SOx): SO₂ can accelerate the oxidative degradation of amines. It reacts with the amine solution to form heat-stable salts, but it also contributes to a more corrosive environment, which can increase the concentration of catalytic metal ions in the solution.
The table below summarizes the key factors known to influence the degradation kinetics of amine-based solvents, which are applicable by extension to this compound.
| Factor | Effect on Degradation Rate | Mechanism/Comment |
|---|---|---|
| Catalysts | ||
| Dissolved Metals (Fe, Cu, Zn) | Increase | Catalyzes the formation of free radicals in oxidative degradation pathways. |
| Impurities | ||
| Oxygen (O₂) | Increase | Essential for oxidative degradation pathways. Rate is often limited by O₂ mass transfer. |
| Sulfur Oxides (SOx) | Increase | Accelerates oxidative degradation and contributes to corrosion. |
| Nitrogen Oxides (NOx) | Increase | Leads to irreversible amine loss and formation of nitrosamines/nitramines. |
| Process Conditions | ||
| High Temperature | Increase | Accelerates both thermal and oxidative degradation reactions. |
| High CO₂ Loading | Increase | Can accelerate thermal degradation pathways for certain amines. |
Formation of this compound as a Process By-product or Degradation Product
Context within Amine-based CO2 Capture Processes
This compound can be formed as a degradation product in amine-based CO2 capture plants. Amine solvents are subjected to high temperatures, oxygen, and acidic gases (CO₂, SOx, NOx), leading to complex chemical reactions that result in solvent loss and the creation of numerous by-products. nih.gov
The structure of this compound suggests it is likely derived from the degradation of commonly used alkanolamines. One plausible precursor is N-methyldiethanolamine (MDEA) , a widely used tertiary amine. The oxidative degradation of MDEA is known to produce a variety of compounds, including formyl amides. wikipedia.org The degradation can involve the cleavage of C-N bonds and oxidation, leading to smaller molecules like methyl-aminoethanol (MAE), diethanolamine (B148213) (DEA), and various organic acids and amides. nih.govwikipedia.org The formation of this compound could occur through the oxidative cleavage of one of the hydroxyethyl groups of MDEA and subsequent formylation of the resulting MAE.
Another potential pathway involves the reaction between degradation products of other amines. For example, monoethanolamine (MEA) degradation is known to produce formic acid and formaldehyde. whiterose.ac.uk These species could potentially react with MEA itself or its degradation products like methylamine (B109427) under certain process conditions to form this compound, although this pathway is more speculative. Research has identified N-(2-hydroxyethyl)-formamide as a major oxidation product of MEA, indicating that the formation of formamides is a relevant degradation route in these systems. ntnu.noresearchgate.net
The table below lists some identified degradation products from MDEA, illustrating the chemical complexity within these systems.
| Precursor Amine | Identified Degradation Product | Type |
|---|---|---|
| MDEA | Diethanolamine (DEA) | Amine |
| MDEA | Methyl-aminoethanol (MAE) | Amine |
| MDEA | Bicine | Amino Acid |
| MDEA | Hydroxyethyl sarcosine (B1681465) (HES) | Amino Acid |
| MDEA | Formyl amides of MAE and DEA | Amide |
| MDEA | Formate (B1220265), Glycolate, Acetate | Stable Salts |
Link to N,N-Dimethylformamide (DMF) Metabolism and Related Formamide Degradation
While this compound is not a primary metabolite of N,N-Dimethylformamide (DMF), its chemistry is closely related to formamide degradation pathways. The metabolism of DMF primarily proceeds through the hydroxylation of one of the methyl groups by cytochrome P450 enzymes, forming N-(hydroxymethyl)-N-methylformamide (HMMF) . chemicalbook.cominchem.org HMMF is the major urinary metabolite of DMF and can further decompose to N-methylformamide (NMF) and formaldehyde. chemicalbook.cominchem.orgnih.gov
The degradation of N-substituted formamides as a class of compounds is also known to occur enzymatically. For instance, the enzyme N-substituted formamide deformylase catalyzes the hydrolysis of N-substituted formamides to yield a corresponding amine and formate. nih.govpnas.orgwikipedia.org This enzymatic pathway represents a general mechanism for the breakdown of such compounds in biological systems.
The formation of this compound is therefore analogous to these processes. It represents a hydroxylated derivative of an N-substituted formamide. Its degradation in a biological or environmental context would likely proceed via hydrolysis of the formamide group, yielding N-methylaminoethanol and formic acid.
Nitrosamine Formation Potential from N-substituted Formamides
N-substituted formamides, including this compound, possess the potential to act as precursors for the formation of N-nitrosamines. N-nitrosamines are a class of compounds considered to be probable human carcinogens. onyxipca.com Their formation typically requires the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions. chemicea.comwikipedia.orglibretexts.org
The most common nitrosating agents are derived from nitrite (B80452) (e.g., sodium nitrite) in an acidic environment, which generates species like the nitrosonium ion (NO⁺). wikipedia.orglibretexts.org The nitrogen atom in an N-substituted formamide is structurally similar to that of a secondary amine, though its reactivity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. chemicea.com Despite this reduced reactivity, N-nitrosation of secondary amides to form N-nitrosoamides is a known chemical transformation, often requiring more powerful nitrosating agents or harsher conditions than the nitrosation of secondary amines. sci-hub.seacs.orgnih.gov
Therefore, if this compound is present in an environment containing a nitrosating agent (e.g., from NOx impurities in flue gas or nitrite preservatives), there is a potential for it to be converted to its corresponding N-nitrosamine, N-(2-Hydroxyethyl)-N-(formylmethyl)nitrosamine . ontosight.ai This reaction is a significant concern in industrial processes like CO2 capture, where NOx can be present, and in the assessment of impurities in pharmaceutical products. researchgate.netnih.gov The general reaction is as follows:
R₂NH (Amine) + HNO₂ (Nitrous Acid) → R₂N-N=O (Nitrosamine) + H₂O
For an N-substituted formamide, the reaction would be:
(R₁)(R₂)N-CHO + Nitrosating Agent → (R₁)(R₂)N-N=O + By-product
This potential transformation underscores the importance of monitoring and controlling the levels of both formamide degradation products and nitrosating agents in relevant systems.
Advanced Materials Applications and Performance Modification by N 2 Hydroxyethyl N Methylformamide
Role as a Plasticizer in Polymer Science
N-(2-Hydroxyethyl)-N-methylformamide (HMF) has been identified as an effective plasticizer for thermoplastic starch (TPS), a biodegradable material derived from renewable resources. Its primary function is to reduce the intermolecular forces between starch polymer chains, thereby increasing flexibility and processability. The introduction of HMF into the starch matrix facilitates the disruption of the native granular structure and modifies the polymer's crystalline nature, leading to the formation of a homogenous thermoplastic material.
Plasticization of Thermoplastic Starch (TPS) Systems
The plasticizing effect of this compound on thermoplastic starch has been a subject of scientific investigation, yielding insights into its impact on the material's structure and properties.
Research has demonstrated that the incorporation of this compound during the processing of thermoplastic starch leads to the complete disruption of starch granules. researchgate.net Scanning electron microscopy (SEM) analysis of TPS plasticized with HMF (referred to as MTPS) reveals a continuous and homogeneous phase, indicating that the native granular structure of starch has been effectively broken down and dispersed within the polymer matrix. researchgate.netresearchgate.net This morphological change is a critical step in the transformation of brittle native starch into a flexible thermoplastic material.
The crystalline structure of starch is significantly altered by the plasticizing action of this compound. X-ray diffraction (XRD) studies have shown that the native A-type crystallinity of corn starch is destroyed during the thermoplastic processing with HMF. researchgate.netresearchgate.net In its place, a new crystalline structure, identified as Eн-type crystallinity, is formed in the resulting thermoplastic starch. researchgate.net This alteration in crystallinity, along with the increase in amorphous regions due to the insertion of the plasticizer molecules between polymer chains, is fundamental to the plasticization effect.
The plasticizing effect of this compound is rooted in its ability to form hydrogen bonds with the starch molecules. researchgate.net The hydroxyl and amide groups present in the HMF molecule interact with the hydroxyl groups of the starch polymers. These new hydrogen bonds effectively replace the strong intra- and intermolecular hydrogen bonds that exist between the starch chains in their native state. This disruption of the original hydrogen bonding network reduces the rigidity of the starch structure, allowing for increased chain mobility and flexibility. Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the presence of these crucial hydrogen bond interactions between HMF and starch. researchgate.net
The mechanical properties of thermoplastic starch films are significantly influenced by the presence of this compound as a plasticizer. The properties are also highly dependent on the surrounding relative humidity (RH).
At a medium relative humidity of 54%, thermoplastic starch plasticized with HMF (MTPS) exhibits a lower tensile strength and elongation at break compared to TPS plasticized with a similar compound, N-(2-Hydroxypropyl)formamide (PTPS). However, at a high relative humidity of 96%, the elongation at break of MTPS is lower than that of PTPS, while their tensile strengths are comparable. researchgate.net
Mechanical Properties of Thermoplastic Starch Films
| Material | Relative Humidity (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| MTPS (HMF Plasticized) | 54 | - | - |
| PTPS (HPF Plasticized) | 54 | - | - |
| MTPS (HMF Plasticized) | 96 | - | - |
| PTPS (HPF Plasticized) | 96 | - | - |
Note: Specific values for tensile strength and elongation at break for MTPS and PTPS were not available in the searched sources, only a comparative description. researchgate.net
The barrier properties of thermoplastic starch films, particularly their resistance to water, are affected by the choice of plasticizer. It has been reported that thermoplastic starch plasticized with N-(2-Hydroxypropyl)formamide (PTPS) exhibits better water resistance than that plasticized with this compound (MTPS). researchgate.net This suggests that HMF may impart a more hydrophilic character to the resulting film compared to HPF, leading to a higher susceptibility to moisture. Further research is needed to quantify the water vapor permeability and other barrier properties of HMF-plasticized TPS films.
Comparative Studies with Other Plasticizers
This compound (HMF) has been investigated as a novel plasticizer, particularly for biopolymers like starch. Its performance is often evaluated in comparison to other plasticizers, including structurally similar compounds and conventional polyols. Research demonstrates that the molecular structure of the plasticizer significantly influences the final properties of the thermoplastic material. researchgate.netresearchgate.net
In a comparative study using corn starch, HMF was evaluated against N-(2-Hydroxypropyl)formamide (HPF). researchgate.net The thermoplastic starch (TPS) plasticized with HPF (PTPS) exhibited better water resistance than the TPS plasticized with HMF (MTPS). researchgate.net The mechanical properties also varied depending on the relative humidity (RH). At medium RH, PTPS showed both higher tensile strength and greater elongation at break compared to MTPS. researchgate.net At high RH, the elongation at break for PTPS remained superior, while the tensile strengths of both materials were comparable. researchgate.net
These differences in performance are attributed to how each plasticizer interacts with the starch molecules, affecting the resulting crystalline structure of the composite. researchgate.net X-ray diffraction studies have shown that HMF promotes the formation of E-H type crystallinity in thermoplastic starch, whereas HPF leads to V-A type crystallinity. researchgate.net In comparison to widely used plasticizers like glycerol, related hydroxyalkylformamides have demonstrated improved water resistance in starch films. researchgate.net
| Property | HMF-Plasticized TPS (MTPS) | HPF-Plasticized TPS (PTPS) | Reference |
|---|---|---|---|
| Water Resistance | Lower | Higher | researchgate.net |
| Tensile Strength (Medium RH) | Lower | Higher | researchgate.net |
| Elongation at Break (Medium RH) | Lower | Higher | researchgate.net |
| Tensile Strength (High RH) | Comparable to PTPS | Comparable to MTPS | researchgate.net |
| Elongation at Break (High RH) | Lower | Higher | researchgate.net |
| Induced Crystallinity Type | E-H type | V-A type | researchgate.net |
Plasticization of Poly(vinyl alcohol) (PVA) Films
This compound has been successfully used as a plasticizer for Poly(vinyl alcohol) (PVA) films. researchgate.net The plasticizing effect stems from the ability of HMF molecules to form hydrogen bonds with the hydroxyl groups of the PVA chains. researchgate.net This interaction disrupts the strong intermolecular and intramolecular hydrogen bonds within the PVA polymer matrix, which is crucial for achieving plasticization. mdpi.com
The introduction of HMF into the PVA matrix has been shown to alter the thermal and structural properties of the resulting films. Fourier-transform infrared (FTIR) spectroscopy has confirmed the hydrogen bond interactions between HMF and PVA. researchgate.net Furthermore, differential scanning calorimetry (DSC) analysis revealed that HMF effectively lowers the melting point (Tm) of PVA, indicating a reduction in the energy required to disrupt the crystalline structure. researchgate.net The changes in the crystalline nature of the PVA films upon plasticization with HMF have also been characterized using X-ray diffraction (XRD). researchgate.net
| Analytical Method | Observed Effect of HMF on PVA Films | Reference |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Demonstrated hydrogen bond formation between HMF and PVA. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Decreased the melting point (Tm) of PVA. | researchgate.net |
| X-ray Diffraction (XRD) | Characterized changes in the crystallinity of the PVA film. | researchgate.net |
Exploration in Other Biopolymer and Synthetic Polymer Composites
Research into the application of this compound as a plasticizer has predominantly focused on biopolymer composites, most notably thermoplastic starch (TPS). researchgate.netresearchgate.netlookchem.com In these applications, HMF facilitates the disruption of native starch granules during the thermoplastic process. researchgate.netresearchgate.net Scanning electron microscopy (SEM) has shown that the addition of HMF helps in the formation of a homogeneous and continuous material from granular corn starch. researchgate.netresearchgate.net The ability of HMF to modify the crystalline structure of starch highlights its role in developing new starch-based bioplastics. researchgate.net
Beyond starch, the compound's utility has been confirmed in synthetic polymer composites, particularly with Poly(vinyl alcohol), as detailed in the previous section. researchgate.net The development of polymer composites often involves combining a polymer matrix with fillers or reinforcing agents to achieve specific properties. nih.gov While biopolymers like starch and synthetic polymers like PVA are key examples, the principles of plasticization by HMF—disrupting polymer chain interactions via hydrogen bonding—suggest potential applicability in other polymer systems that possess functional groups capable of forming such bonds. researchgate.netnih.govmdpi.com The exploration of HMF in other biopolymers, such as cellulose (B213188) or chitosan, and a wider range of synthetic polymers remains an area for further investigation.
Solvent and Reagent Applications in Organic Synthesis
Intermediate in Complex Organic Transformations
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. ontosight.ai Its bifunctional nature, containing both a hydroxyl group and an N-methylformamide moiety, allows it to be a versatile building block for more elaborate structures. It is particularly noted for its use as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Reports indicate its role in the development of active pharmaceutical ingredients, including antiviral and anticancer agents. ontosight.ai The amide group is a key functional group in organic chemistry, and N-methylformamide derivatives are precursors in specialized amidation reactions. wikipedia.org
Medium for Biochemical Assays and Dissolution of Challenging Compounds
The unique solubility profile of this compound makes it a useful medium for various chemical and biochemical applications. ontosight.ai It is soluble in water as well as in most organic solvents, a property that allows it to act as an effective solvent or co-solvent in a wide range of chemical reactions. ontosight.ai This amphiphilicity is particularly advantageous in biochemical assays, where maintaining the solubility of diverse reagents, including both polar and nonpolar compounds, can be challenging.
The compound has also been investigated for its potential uses in biotechnology. ontosight.ai Specific areas of study include its application in processes related to protein synthesis and gene delivery, where its solvent properties could be beneficial. ontosight.ai
Catalytic and Co-catalytic Roles in Chemical Reactions
While direct applications of this compound as a catalyst are not extensively documented, the roles of related formamides in organic synthesis suggest its potential in this area. Formamides, such as N-methylformamide, are known to participate in and facilitate certain chemical transformations. For instance, N-methylformamide is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. researchgate.net In such reactions, the formamide (B127407) derivative acts as both the reducing agent and the source of the amino group. Given its structural similarity, this compound could potentially serve similar functions as a reaction medium or reagent that facilitates specific synthetic steps.
Analytical and Spectroscopic Characterization of N 2 Hydroxyethyl N Methylformamide and Its Derivatives
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone for the analysis of N-(2-Hydroxyethyl)-N-methylformamide, providing robust methods for separation, identification, and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often coupled with mass spectrometry for enhanced specificity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of formamide (B127407) derivatives. Method development often focuses on achieving optimal separation from related compounds and matrix components.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary mode of separation for this compound and similar polar compounds. thermofisher.com The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase. thermofisher.com
A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general-purpose UV detection, phosphoric acid is suitable, while formic acid is substituted for mass spectrometry (MS) compatible applications to ensure volatility. sielc.com The method is scalable and can be adapted for faster UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com
Table 1: Example RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (for UV) or Formic Acid (for MS) | sielc.com |
| Mode | Reverse-Phase | sielc.com |
| Application | Analytical separation, impurity analysis, pharmacokinetic studies | sielc.com |
This approach provides a reliable means for the quantitative determination of the compound in various samples.
The objective of preparative HPLC is to isolate and purify valuable compounds, moving from the analytical goal of quantification to the goal of obtaining a pure substance. warwick.ac.uk This technique is essential for obtaining high-purity standards of this compound for reference, characterization, or further testing. The principles of preparative HPLC involve significantly increasing the amount of sample loaded onto the column compared to analytical HPLC. warwick.ac.uk
The process typically begins with the development of a robust analytical method, which is then scaled up for preparative purposes. labcompare.com This scale-up involves adjusting column dimensions, flow rates, and sample injection volumes to handle larger quantities while maintaining the required resolution. warwick.ac.uklabcompare.com The analytical RP-HPLC method described for this compound is noted as being scalable and suitable for isolation and preparative separation. sielc.com This implies that by moving to a larger diameter column with the same stationary phase and adjusting the mobile phase flow rate proportionally, one can isolate the compound from a mixture. Fraction collectors are used to collect the eluent containing the purified compound as it exits the column. shimadzu.com
Table 2: Key Differences Between Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC | Source |
|---|---|---|---|
| Objective | Qualitative and quantitative determination | Isolation and purification of compounds | warwick.ac.uk |
| Sample Amount | Microgram (µg) range | Milligram (mg) to gram (g) range | warwick.ac.uk |
| Column Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm | warwick.ac.uk |
| Flow Rate | Typically 0.5 - 2.0 mL/min | Significantly higher, dependent on column size | warwick.ac.uk |
| Outcome | Chromatogram with data on peak area, height, retention time | Collected fractions of purified substance | shimadzu.com |
Coupling HPLC with various detectors, known as hyphenation, significantly enhances analytical capabilities, providing greater sensitivity and structural information.
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the analysis of this compound and its derivatives. For the related compound N-hydroxymethyl-N-methylformamide (HMMF), a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed that allows for direct distinction from N-methylformamide (NMF). nih.gov This method utilizes an electrospray ionization (ESI) source and operates in multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity. nih.gov A similar approach would be highly effective for this compound, providing both molecular weight confirmation and fragmentation data for structural elucidation. nih.govfda.gov The mobile phase for such an analysis would typically consist of acetonitrile and water with a volatile modifier like formic acid. sielc.comfda.gov
HPLC-RID (Refractive Index Detector): The RID is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is useful for detecting compounds that lack a UV chromophore. While less sensitive than UV or MS detectors, it can be employed for the analysis of this compound if high sensitivity is not required.
HPLC-ELSD (Evaporative Light Scattering Detector): The ELSD is another universal detector suitable for non-volatile analytes in a volatile mobile phase. peakscientific.com The eluent from the column is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, generating a signal. peakscientific.com This detector is advantageous over UV detection for compounds without strong chromophores and is not affected by gradient baseline shifts. peakscientific.com It could be effectively used for the analysis of this compound, particularly in applications like sugar or polymer analysis where it is commonly preferred. peakscientific.com
HPLC-DAD (Diode Array Detector): A DAD, or photodiode array (PDA) detector, acquires the entire UV-visible spectrum for each point in the chromatogram. This provides information about the purity of a chromatographic peak and can aid in compound identification by comparing the acquired spectrum with that of a reference standard. mdpi.com For formamides and their derivatives, which may have low UV absorbance, detection is often performed at low wavelengths, such as 196 nm, to achieve sufficient sensitivity. nih.gov A DAD would be valuable in method development for this compound to select the optimal detection wavelength and to assess for the presence of co-eluting impurities. mdpi.com
Gas Chromatography (GC) for Volatile and Semi-volatile Analysis
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. This compound and its derivatives can be amenable to GC analysis, although careful method development is required.
GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a definitive method for the identification and quantification of volatile and semi-volatile organic compounds.
For related formamide compounds, GC-based methods have been established. A capillary GC method with a nitrogen-phosphorus detector (NPD) was developed for the simultaneous determination of N,N-dimethylformamide and its metabolites, including N-hydroxymethyl-N-methylformamide. nih.gov The method involved a liquid-liquid extraction followed by injection onto a capillary column (e.g., Carbowax 20M) using a temperature gradient for separation. nih.gov
A significant challenge in the GC analysis of some formamide derivatives is their thermal instability. For instance, N-hydroxymethyl-N-methylformamide (HMMF) is known to convert to N-methylformamide (NMF) in the hot GC injection port, making it impossible to distinguish between the two compounds with this technique. nih.gov This highlights the necessity of evaluating the thermal stability of this compound before employing a GC-MS method. If the compound is thermally labile, derivatization to a more stable form may be required, or alternatively, a "cool injection" technique could be used. researchgate.net
If thermally stable, GC-MS analysis would provide a distinct mass spectrum characterized by the molecular ion and specific fragmentation patterns, allowing for unambiguous identification and robust quantification. pmda.go.jp
Table 3: Potential GC-MS Parameters for this compound Analysis (Hypothetical, based on related compounds)
| Parameter | Potential Condition | Source/Rationale |
|---|---|---|
| Injection Technique | Split/Splitless or Cool On-Column | To prevent thermal degradation researchgate.net |
| Column | Fused-silica capillary column (e.g., Carbowax or DB-WAX) | Polarity suitable for formamides nih.gov |
| Carrier Gas | Helium | Standard carrier gas for GC-MS |
| Oven Program | Temperature gradient (e.g., 65-150°C) | To ensure adequate separation nih.gov |
| Ionization Mode | Electron Impact (EI) | Standard for generating reproducible mass spectra |
| Detection Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Standard MS detection modes |
Nitrogen-Selective Detection in GC
Gas chromatography (GC) is a powerful technique for separating volatile compounds. While common detectors like the Flame Ionization Detector (FID) are widely used, they offer little selectivity for specific elements. For the analysis of nitrogenous compounds such as this compound, particularly in complex matrices, nitrogen-selective detectors (NSDs) are highly advantageous. nih.gov
Two prominent types of NSDs are the Nitrogen-Phosphorus Detector (NPD) and the Nitrogen Chemiluminescence Detector (NCD or CLND). researchgate.net The NCD is particularly effective and operates on the principle of high-temperature pyrolysis of the nitrogen-containing analyte into nitric oxide (NO). researchgate.net This is followed by a chemiluminescent reaction between the generated NO and ozone (O₃), which produces an excited state nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light, which is detected by a photomultiplier tube. researchgate.net
The key advantages of using a nitrogen-selective detector like the NCD for the analysis of this compound include:
High Selectivity: The detector provides a strong signal for nitrogen-containing compounds while exhibiting very low response to hydrocarbons, minimizing interference from the sample matrix. researchgate.net
High Sensitivity: NCDs can detect nitrogen-containing compounds at picogram levels.
Equimolar Response: The detector's response is directly proportional to the number of nitrogen atoms in the molecule. This unique feature allows for accurate quantification of this compound without the need for a specific reference standard, as the response is independent of the compound's chemical structure. researchgate.net
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.
A critical feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon results in the existence of two distinct rotamers (E/Z isomers) that interconvert slowly on the NMR timescale at room temperature. Consequently, the NMR spectrum of this compound is expected to show two distinct sets of signals for the groups attached to the nitrogen atom (the methyl and hydroxyethyl (B10761427) groups). A similar effect of non-equivalence and signal doubling has been extensively studied in analogous compounds like N,N-bis(2-hydroxyethyl)acetamide. st-andrews.ac.uk At elevated temperatures, the rate of rotation increases, leading to the coalescence of these paired signals into single, time-averaged resonances. st-andrews.ac.uk
The predicted ¹H and ¹³C NMR chemical shifts for the two major rotamers of this compound in a common solvent like CDCl₃ are detailed in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted δ (ppm) (Rotamer 1) | Predicted δ (ppm) (Rotamer 2) | Multiplicity | Integration |
|---|---|---|---|---|
| H-C=O (Formyl) | ~8.1 | ~8.0 | Singlet | 1H |
| HO-CH ₂ | ~3.7 | ~3.8 | Triplet | 2H |
| N-CH ₂ | ~3.5 | ~3.4 | Triplet | 2H |
| N-CH ₃ | ~3.0 | ~2.9 | Singlet | 3H |
| H O- | Variable (broad) | Variable (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted δ (ppm) (Rotamer 1) | Predicted δ (ppm) (Rotamer 2) |
|---|---|---|
| C =O (Formyl) | ~163 | ~162 |
| HO-C H₂ | ~60 | ~61 |
| N-C H₂ | ~50 | ~49 |
Fourier-transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, alkyl, and formamide moieties.
A key aspect of its FT-IR analysis is the study of hydrogen bonding. The molecule contains a hydroxyl group (-OH), which acts as a hydrogen bond donor, and two potential acceptor sites: the carbonyl oxygen and the tertiary nitrogen. Strong intermolecular hydrogen bonding is expected, primarily between the -OH group of one molecule and the carbonyl oxygen of another. This interaction significantly influences the position and shape of the corresponding vibrational bands. Specifically, the O-H stretching band becomes very broad and shifts to a lower wavenumber. mdpi.com The C=O stretching frequency may also be lowered due to the weakening of the double bond through its association with the hydrogen atom. s-a-s.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| O-H | Stretch | 3500 - 3200 | Strong, Broad | Broadness is indicative of strong intermolecular hydrogen bonding. mdpi.com |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong | Corresponds to CH₂ and CH₃ groups. |
| C=O (Amide I) | Stretch | 1680 - 1650 | Strong | Position is characteristic of a tertiary amide. |
| C-N | Stretch | 1400 - 1200 | Medium | Associated with the amide structure. |
Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For a polar, non-volatile molecule like this compound (molar mass: 103.12 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) are most suitable. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact molecular formula.
In positive-ion ESI-MS, the compound would be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 104.07. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses. libretexts.org Common fragmentation pathways for this molecule would include alpha-cleavage (cleavage of bonds adjacent to the heteroatoms) and the loss of small, stable neutral molecules like water (H₂O). libretexts.org
Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 104.07)
| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 86.06 | [C₄H₈NO]⁺ | H₂O | Loss of water from the protonated parent molecule. |
| 74.06 | [C₃H₈NO]⁺ | CH₂O | Cleavage of the C-O bond with loss of formaldehyde. |
| 58.07 | [C₃H₈N]⁺ | H₂CO₂ | Loss of formic acid. |
Material Science Characterization Techniques
X-ray Diffraction (XRD) is the principal technique for investigating the long-range atomic and molecular order in solid materials. It can definitively distinguish between amorphous (disordered) and crystalline (ordered) solids. For a crystalline material, XRD analysis provides detailed information about its crystal structure, including the dimensions of the unit cell (the basic repeating block of the crystal) and the arrangement of molecules within it. utoledo.edu
Currently, there is no publicly available crystal structure data for this compound. However, the molecule's structure suggests a high potential for crystallization. The presence of both a strong hydrogen bond donor (the hydroxyl group) and a strong acceptor (the formamide carbonyl oxygen) facilitates the formation of robust intermolecular hydrogen bonding networks. These directional interactions are highly conducive to the self-assembly of molecules into a well-ordered, three-dimensional crystalline lattice.
If a crystalline powder sample of this compound were analyzed, the XRD experiment would produce a diffraction pattern consisting of a series of sharp peaks (reflections) at specific diffraction angles (2θ). According to Bragg's Law (nλ = 2d sinθ), the positions of these peaks are directly related to the d-spacings, which are the distances between parallel planes of atoms in the crystal lattice. utoledo.edu A full analysis of the peak positions and their relative intensities would allow for the determination of the crystal system, space group, and precise atomic coordinates within the unit cell.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to produce high-resolution images of a sample's surface. By scanning the surface with a focused beam of electrons, it provides detailed information about the surface topography and microstructure. In the context of this compound, SEM has been instrumental in characterizing materials where this compound is used as an additive, such as a plasticizer.
One key application has been in the study of thermoplastic starch (TPS). When this compound was used as a plasticizer for corn starch, SEM was employed to investigate the resulting material's morphology. The analysis revealed that the native starch granules were completely disrupted during the thermoplasticization process, leading to the formation of a continuous and homogeneous material. researchgate.net This observation is crucial as it confirms the effectiveness of this compound in breaking down the semi-crystalline structure of starch, a necessary step for creating a workable thermoplastic. The resulting homogeneous microstructure is indicative of good compatibility and dispersion of the plasticizer within the starch matrix. researchgate.net
Table 1: SEM Morphological Observations of Thermoplastic Starch (TPS) Plasticized with this compound (HMF)
| Material | Analytical Technique | Key Findings | Reference |
| Corn Starch | SEM | Presence of intact, native granules | researchgate.net |
| HMF-Plasticized TPS (MTPS) | SEM | Complete disruption of starch granules; formation of a homogeneous and continuous material. | researchgate.net |
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize compounds like this compound and the materials they are part of.
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deresearchgate.net It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg) and the melting point (Tm). semanticscholar.org
In research involving this compound and other hydroxyalkylformamides as plasticizers for poly(vinyl alcohol) (PVA), DSC analysis demonstrated their significant effect on the polymer's thermal properties. researchgate.net The addition of these formamide-based plasticizers was shown to decrease the melting point (Tm) of the PVA. researchgate.net This reduction in Tm indicates an increase in the flexibility of the polymer chains, which is the primary function of a plasticizer. For PVA films containing the same weight content of different plasticizers, it was observed that the plasticizer with the lower molecular mass caused a greater decrease in the melting point. researchgate.net
Table 2: Effect of Hydroxyalkylformamide Plasticizers on the Melting Point (Tm) of Poly(vinyl alcohol) (PVA) as Determined by DSC
| Material | Analytical Technique | Observed Effect | Reference |
| PVA with this compound | DSC | Decrease in the melting point (Tm) of PVA. | researchgate.net |
| PVA with other Hydroxyalkylformamides | DSC | Reduction in the melting point (Tm) of PVA. | researchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides a quantitative measurement of the mass change in a material as a function of temperature or time in a controlled atmosphere. intertek.com This analysis is used to determine the thermal stability and composition of materials by observing weight loss associated with processes like dehydration, decomposition, and oxidation. intertek.com
While specific TGA data for this compound is not detailed in the available research, the technique is fundamental for characterizing related formamide compounds, such as N-methylformamide (NMF). nih.govresearchgate.net For NMF, TGA has been used to evaluate its thermal stability, revealing that it can undergo chemical transformations at elevated temperatures, particularly in the presence of water. nih.govresearchgate.net TGA experiments coupled with mass spectrometry can identify the decomposition products, providing insight into the degradation pathways. nih.govmdpi.com Such analysis for this compound would be crucial for determining its maximum processing temperatures and long-term stability in applications like polymer composites and coatings, where it may be subjected to heat. researchgate.netresearchgate.net The data obtained would include the onset temperature of decomposition and the temperature of maximum weight loss.
Table 3: Illustrative Data Obtainable from TGA for a Formamide-Type Compound
| Parameter | Description | Importance |
| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | Indicates the beginning of thermal degradation and the upper limit of thermal stability. |
| Temperature of Maximum Weight Loss (Tmax) | The temperature at which the rate of weight loss is highest. | Characterizes the point of greatest thermal instability. |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | Provides information on the amount of non-volatile residue or filler content. |
| Weight Loss Steps | Distinct regions of mass loss on the TGA curve. | Can indicate multi-stage decomposition processes or the loss of different components at different temperatures. |
Environmental Behavior, Fate, and Remediation Strategies for N 2 Hydroxyethyl N Methylformamide
Environmental Occurrence and Distribution Studies
There is a notable lack of studies detailing the presence and distribution of N-(2-Hydroxyethyl)-N-methylformamide in various environmental compartments such as air, water, and soil. Monitoring data, which is crucial for determining the extent of environmental exposure and identifying potential areas of contamination, is not currently available in the scientific literature. Without such studies, the environmental footprint of this compound remains unknown.
Degradation Pathways in Natural and Engineered Systems
Biotic Degradation Processes (e.g., Microbial Degradation)
Information regarding the microbial degradation of this compound is not documented. Studies that identify microbial species capable of metabolizing this compound or elucidate the enzymatic pathways involved in its breakdown are essential for understanding its persistence and potential for natural attenuation in contaminated ecosystems.
Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation, Advanced Reduction Processes)
The susceptibility of this compound to abiotic degradation processes such as hydrolysis, photodegradation, and advanced reduction processes has not been specifically investigated. The rates and products of these degradation pathways are critical for predicting the compound's fate in different environmental settings, yet this information is not available.
Atmospheric Degradation and Transformation Products
The potential for atmospheric degradation of this compound, including its reaction with atmospheric oxidants and the identification of its transformation products, remains unstudied. This information is vital for assessing its potential for long-range transport and its contribution to air quality issues.
Transport and Sorption in Environmental Compartments
The mobility of this compound in the environment is governed by its transport and sorption characteristics in soil and other environmental matrices. However, there is a lack of data on its sorption coefficients (e.g., Koc) and its potential for leaching into groundwater or volatilizing into the atmosphere. This data is fundamental for modeling its environmental distribution and potential for exposure.
Remediation and Mitigation Approaches
Due to the absence of information on the environmental occurrence and behavior of this compound, no specific remediation or mitigation strategies have been developed or reported. Research into effective treatment technologies, such as bioremediation or advanced oxidation processes, is contingent on a better understanding of the compound's chemical properties and environmental fate.
Strategies for Solvent Rejuvenation in Industrial Processes (e.g., CO2 capture)
In industrial applications such as post-combustion carbon capture (PCC), solvents are used in a cyclic process of absorption and desorption. Solvent rejuvenation, the process of removing the captured gas (like CO2) to regenerate the solvent for reuse, is a critical step that heavily influences the economic and environmental viability of the technology. The primary goal is to minimize the energy required for regeneration while maintaining the solvent's integrity and capacity.
For amine-based solvents, including those structurally related to this compound, rejuvenation is typically achieved through thermal regeneration. This process involves heating the "rich" solvent (loaded with CO2) in a stripper or desorber column to break the chemical bonds formed between the amine and CO2, releasing a pure stream of CO2 and regenerating the "lean" solvent for recirculation. The energy consumed in this step, known as the reboiler duty, is a major operational cost. researchgate.net
Research into more efficient solvents and processes is ongoing. Studies on analogous compounds provide insight into the performance metrics crucial for effective rejuvenation. For example, a nonaqueous mixed amine solvent utilizing N-methylformamide (NMF), a closely related compound, has been developed for CO2 capture. uq.edu.au This system demonstrated a high desorption rate of 99.76% at 110°C. uq.edu.au Furthermore, by implementing advanced process configurations such as combining rich solvent split-flow (RSSF) and lean vapor compression (LVC), the energy consumption for regeneration was significantly reduced to 1.67 GJ/tCO2. uq.edu.au
The performance of CO2 capture solvents is often compared to benchmark amines like monoethanolamine (MEA). A study on N-(2-Hydroxyethyl) piperazine (B1678402) (HEPZ), which shares the hydroxyethyl (B10761427) functional group, found its optimal reboiler energy consumption to be 3.018 GJ/tCO2. mdpi.comresearchgate.net This represented a significant reduction compared to other amines under similar conditions, highlighting the impact of chemical structure on regeneration efficiency. mdpi.comresearchgate.net Such studies underscore that the key strategies for solvent rejuvenation revolve around developing novel solvents with lower heats of absorption and optimizing the regeneration process to minimize energy input. mdpi.comresearchgate.net
| Solvent System | Key Performance Metric | Value | Notes |
|---|---|---|---|
| PZMN-12 (12% PZ + 18% MEA + 70% N-methylformamide) | Desorption Rate | 99.76% at 110°C | Demonstrates high regeneration efficiency at a specific temperature. uq.edu.au |
| PZMN-12 with RSSF and LVC Process | Regeneration Energy Consumption | 1.67 GJ/tCO₂ | Indicates significant energy savings through process optimization. uq.edu.au |
| N-(2-Hydroxyethyl) piperazine (HEPZ) | Lowest Reboiler Energy Consumption | 3.018 GJ/tCO₂ | Shows a 35.2% reduction compared to Piperazine (PZ) and 11.6% lower than MEA. mdpi.comresearchgate.net |
| General Piperazine-based solvents | Regeneration Heat Load | 3.39–8.45 GJ/t-CO₂ | Represents a typical range for this class of solvents. mdpi.com |
Wastewater Treatment Considerations for Formamide-based Compounds
Wastewater generated from industrial processes using formamide-based compounds like this compound requires careful management due to the stability and potential toxicity of these substances. The treatment of wastewater containing the closely related compound N,N-dimethylformamide (DMF) has been extensively studied and offers relevant strategies. nih.govgoogle.com Formamides can be resistant to direct biodegradation, often necessitating a multi-step treatment approach. nih.govresearchgate.net
Following hydrolysis, the wastewater can be subjected to biological treatment processes. The activated sludge process is one such method that has shown high efficiency in removing chemical oxygen demand (COD) from pre-treated formamide (B127407) wastewater. nih.gov In one study, a combined technique involving alkaline hydrolysis followed by an activated sludge process and a bio-trickling filter (to treat stripped dimethylamine (B145610) gas) yielded significant pollutant removal. nih.gov The anaerobic degradation of DMF has also been demonstrated, where co-culturing different types of sludge facilitates the complete breakdown of the compound into methane. researchgate.net
| Treatment Stage | Parameter | Optimal Condition / Method | Removal Efficiency |
|---|---|---|---|
| Chemical Pre-treatment (Alkaline Hydrolysis) | Alkali (NaOH) Dosage | 40 g/L | 96% (for DMF) |
| Air Stripping | Air/Liquid Ratio | 3000:1 | |
| Duration | 5 hours | ||
| Biological Treatment | Process | Activated Sludge Process | 80-90% (for Chemical Oxygen Demand) |
| Waste Gas Treatment | Process | Bio-trickling Filter | ~90% (for Dimethylamine) |
The data in this table is derived from a study on a combined chemical/biological treatment technique for N,N-dimethylformamide (DMF) wastewater. nih.gov
Biochemical Interactions and Biological Significance of N 2 Hydroxyethyl N Methylformamide
Molecular Interactions with Biological Macromolecules
The structure of N-(2-Hydroxyethyl)-N-methylformamide, featuring both a hydroxyl group and a formamide (B127407) moiety, predisposes it to a variety of non-covalent interactions with biological macromolecules. These interactions are pivotal in understanding its role as a solvent and its influence on the structure and function of biopolymers and proteins.
This compound has been investigated as a plasticizer for thermoplastic starch, a role that is fundamentally dependent on its ability to form hydrogen bonds. Research has demonstrated that when used as a plasticizer for corn starch, this compound effectively disrupts the crystalline structure of starch granules, leading to the formation of a homogeneous material. This plasticizing effect is attributed to the formation of hydrogen bonds between the compound and the starch molecules.
The interaction involves the hydroxyl and formamide groups of this compound forming hydrogen bonds with the hydroxyl groups present on the glucose units of the starch polymers. This interaction interrupts the native intermolecular and intramolecular hydrogen bonds within the starch granules, thereby increasing the mobility of the starch chains and imparting flexibility to the material. The formation of these new hydrogen bonds has been confirmed using Fourier-transform infrared spectroscopy (FTIR).
Formamides, as a class of compounds, are recognized for their utility as polar aprotic solvents in various chemical and industrial processes nih.gov. Dimethylformamide (DMF), a related compound, is widely used as a solvent for a variety of organic transformations due to its ability to dissolve a wide range of organic compounds and its low evaporation rate nih.gov. It is particularly effective in reactions involving polar species nih.gov. Formamide itself is a versatile solvent used in the synthesis of pharmaceuticals, herbicides, and pesticides, and it can act as a solvent for many ionic compounds, resins, and plasticizers atamanchemicals.comwikipedia.org.
Given the structural similarities, this compound is expected to exhibit comparable solvent properties. Its polarity and hydrogen bonding capability suggest its potential use in biochemical assays and drug formulations where the solubilization of polar molecules is required. The hydroxyl group in its structure may also contribute to its miscibility with aqueous systems, a desirable characteristic for many biological applications. While specific studies detailing its use in biochemical assays and drug formulations are not prevalent, its fundamental chemical properties suggest it could serve as a valuable solvent or co-solvent in these contexts.
The interaction of formamides with proteins can be complex and, in some cases, lead to conformational changes. For instance, dimethylformamide (DMF) is known to have the potential to denature proteins, which is a significant consideration when it is used as a solvent for biological molecules researchgate.net. The interaction of small molecules with proteins is a critical aspect of pharmacology, influencing the absorption, distribution, metabolism, and excretion (ADME) of a drug nih.gov. These interactions are often mediated by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.gov.
While direct studies on the interaction of this compound with proteins and enzymes are limited, the behavior of related formamides provides some insight. The formamide group can participate in hydrogen bonding with amino acid residues in a protein, potentially altering its secondary and tertiary structure. There is no specific literature detailing the interaction of this compound or related formamides with superoxide dismutase. Superoxide dismutases are a class of enzymes that catalyze the dismutation of superoxide radicals and play a critical role in antioxidant defense. The interaction with any small molecule would be of interest in the study of oxidative stress.
Potential Biological Activities and Mechanistic Studies
The biological activities of this compound are not extensively documented. However, by examining studies on related formamide derivatives, it is possible to infer potential biological properties and metabolic pathways.
Research into the antimicrobial properties of various amide derivatives has shown that this class of compounds can exhibit a range of activities against bacteria and fungi. For example, studies on N-substituted maleimides have demonstrated antifungal and antibacterial effects nih.gov. Similarly, certain N-formyl tetrahydropyrimidine derivatives have displayed notable antibacterial and antifungal activity chemrevlett.comchemrevlett.com. The antimicrobial efficacy of these compounds is often dependent on the nature of the substituents on the amide nitrogen nih.govnih.gov.
While there is no direct evidence of the antimicrobial properties of this compound, the presence of the N-substituted formamide structure suggests that it or its derivatives could potentially possess such activity. Further investigation would be necessary to determine if it can inhibit the growth of various microorganisms.
The metabolic fate of N-alkylformamides has been a subject of toxicological research. Studies on compounds like N-methylformamide (NMF) and N,N-dimethylformamide (DMF) have shown that they are metabolized by hepatic microsomes nih.govacs.org. The metabolism of these compounds can lead to the formation of reactive intermediates nih.govacs.org. For instance, N-alkylformamides can be oxidized at the formyl carbon, a reaction catalyzed by cytochrome P-450 enzymes nih.govacs.org. This oxidation can yield N-alkylcarbamoylating species, which are reactive metabolites nih.govacs.org.
One of the metabolites of DMF is N-(hydroxymethyl)-N-methylformamide, which is structurally related to this compound nih.govacs.org. This metabolite is further metabolized to a reactive species nih.govacs.org. It is plausible that this compound could undergo similar metabolic transformations. The presence of the hydroxyethyl (B10761427) group may offer an additional site for conjugation reactions, such as glucuronidation or sulfation, which are common pathways for the detoxification and excretion of xenobiotics.
Biomonitoring and Metabolite Analysis of this compound and Related Compounds
The biomonitoring of industrial chemicals is crucial for assessing occupational and environmental exposure and understanding their potential health impacts. While specific data on the biomonitoring and metabolism of this compound are not extensively available in public literature, a robust body of research exists for structurally similar compounds, particularly the widely used solvent N,N-dimethylformamide (DMF). The methodologies and metabolic pathways identified for DMF and its metabolites provide a relevant framework for discussing the potential approaches to studying this compound.
Detection in Biological Fluids
The detection of formamide derivatives in biological fluids, primarily urine, is a key aspect of biomonitoring. For compounds related to this compound, such as DMF, several analytical techniques have been developed and validated.
Urinary concentrations of DMF metabolites are considered reliable indicators of exposure. The primary metabolites of DMF that are often targeted for analysis are N-(hydroxymethyl)-N-methylformamide (HMMF), N-methylformamide (NMF), and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). nih.govnih.govmdpi.com
Gas chromatography (GC) is a commonly employed technique for the determination of these metabolites. Often, GC is coupled with a mass spectrometer (MS) or a nitrogen phosphor detector (NPD) to enhance sensitivity and selectivity. researchgate.netresearchgate.net For instance, a method for analyzing N,N-dimethylformamide and its metabolites in urine utilizes GC with a nitrogen phosphor detector, which can detect low concentrations of the solvent. researchgate.net Another approach involves the direct injection of urine into a gas chromatograph, where HMMF is thermally converted to NMF, and the total NMF is then measured. researchgate.netnih.gov The injection port temperature is a critical parameter in this type of analysis. researchgate.netresearchgate.net
High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of these metabolites. HPLC can be used to measure HMMF and NMF independently. nih.gov A specific HPLC method involves the thermal conversion of HMMF to NMF, followed by the quantification of NMF, which increases the sensitivity of the assay. nih.gov
The choice of analytical method often depends on the specific goals of the biomonitoring program. For routine evaluation of recent exposure, methods that determine the total NMF (the sum of HMMF and NMF) are considered sufficient. nih.gov However, for a more comprehensive risk assessment, the determination of AMCC is recommended, as its formation is thought to be more directly related to the toxic effects of DMF. nih.govnih.gov
Table 1: Analytical Methodologies for the Detection of DMF Metabolites in Urine
| Metabolite | Analytical Technique | Detector | Key Features |
| Total N-methylformamide (tNMF) | Gas Chromatography (GC) | Nitrogen Phosphor Detector (NPD), Mass Spectrometry (MS) | Measures the sum of HMMF and NMF; HMMF is often thermally converted to NMF in the GC injector. mdpi.comresearchgate.net |
| N-methylformamide (NMF) | High-Performance Liquid Chromatography (HPLC) | UV Detector | Allows for the independent measurement of NMF and HMMF. nih.gov |
| N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Gas Chromatography (GC) | Thermionic Sensitive Detection (TSD), Mass Spectrometry (MS) | Requires derivatization before analysis; considered a biomarker for toxicity risk assessment. nih.govnih.gov |
Identification of Biotransformation Products
The biotransformation of N-alkylformamides is a critical area of study, as the metabolites produced can be more toxic than the parent compound. The metabolic pathway of DMF has been extensively investigated and serves as a primary model for understanding the potential biotransformation of related compounds like this compound.
The metabolism of DMF is primarily initiated by the cytochrome P450 enzyme system, specifically CYP2E1, in the liver. mdpi.comresearchgate.net The initial step involves the oxidation of one of the methyl groups, leading to the formation of N-(hydroxymethyl)-N-methylformamide (HMMF). researchgate.netnih.govnih.gov HMMF is the major urinary metabolite of DMF in both humans and rodents. nih.govnih.gov
HMMF is relatively unstable and can chemically decompose to N-methylformamide (NMF) and formaldehyde. researchgate.netnih.gov NMF can be further metabolized through oxidation. nih.gov Another significant metabolic pathway for DMF involves the formation of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), which is excreted in the urine. nih.govnih.gov The formation of AMCC is believed to proceed through a reactive intermediate, methyl isocyanate, which is then conjugated with glutathione. researchgate.net
In studies with mice, proton NMR spectroscopy was used to identify HMMF as the major urinary metabolite of DMF. nih.gov Minor metabolites, including dimethylamine (B145610) and methylamine (B109427), were also detected. nih.gov The covalent binding of reactive metabolites of N-methylformamide to liver proteins has also been demonstrated, suggesting a mechanism for its hepatotoxicity. nih.gov
The study of N-substituted benzamides has shown that N-(hydroxymethyl) compounds are common metabolites. nih.gov The stability of these N-(hydroxymethyl) metabolites can be influenced by substitution on the nitrogen atom. nih.gov This suggests that the hydroxyethyl group in this compound could potentially influence its metabolic fate and the stability of its intermediates compared to DMF.
Table 2: Major Biotransformation Products of N,N-dimethylformamide (DMF)
| Parent Compound | Metabolite | Key Enzyme/Process | Significance |
| N,N-dimethylformamide (DMF) | N-(hydroxymethyl)-N-methylformamide (HMMF) | Cytochrome P450 2E1 (CYP2E1) | Major initial metabolite. researchgate.netnih.govnih.gov |
| N-(hydroxymethyl)-N-methylformamide (HMMF) | N-methylformamide (NMF) | Spontaneous decomposition and further metabolism | A key intermediate in the metabolic pathway. researchgate.netnih.gov |
| N,N-dimethylformamide (DMF) | N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Glutathione conjugation pathway | Considered a biomarker of toxicity. nih.govnih.gov |
Future Perspectives and Interdisciplinary Research Frontiers
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Sustainable Production Technologies for Hydroxyalkylformamide Derivatives
The increasing demand for environmentally friendly products necessitates the development of sustainable production technologies for hydroxyalkylformamide derivatives, including N-(2-Hydroxyethyl)-N-methylformamide. A key area of advancement is the use of enzymatic synthesis, which offers a greener alternative to traditional chemical methods. researchgate.net Biocatalytic processes, utilizing enzymes like lipases, can lead to high-yield and highly enantioselective production, minimizing waste and energy consumption. researchgate.net
The principles of green chemistry are central to the future of chemical manufacturing. For this compound, this involves exploring synthesis routes that utilize renewable feedstocks and environmentally benign solvents. The use of enzymes in these processes is particularly promising as they can operate under mild conditions and with high specificity, leading to more efficient and sustainable production cycles. researchgate.net
Advanced Materials Development with Tailored this compound Functionality
This compound has demonstrated significant potential as a functional additive in the development of advanced materials, particularly in the realm of biodegradable polymers. Its application as a plasticizer for thermoplastic starch (TPS) is a notable example. researchgate.netresearchgate.net By incorporating this compound, the processability and flexibility of starch-based bioplastics can be significantly improved, making them viable alternatives to petroleum-based plastics for applications like packaging. researchgate.net
The hydroxyl and amide groups in the structure of this compound allow for the formation of hydrogen bonds with polymer chains, such as starch, which is crucial for its plasticizing effect. researchgate.net This interaction disrupts the rigid structure of the native starch granules, resulting in a more homogenous and processable material. researchgate.net Future research will likely focus on tailoring the functionality of this compound to create bioplastics with specific mechanical and thermal properties. The choice of plasticizer has a significant effect on the final properties of TPS, including its tensile strength and water resistance. researchgate.netnih.gov
Comprehensive Environmental Risk Assessment and Lifecycle Analysis
As the applications of this compound expand, a thorough understanding of its environmental impact is crucial. A comprehensive environmental risk assessment and lifecycle analysis (LCA) are necessary to ensure its sustainable use. The use of this compound in biodegradable materials like thermoplastic starch is a positive step towards reducing plastic waste. researchgate.net However, the complete lifecycle of the compound, from production to degradation, must be evaluated.
LCA provides a framework for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. rowan.eduresearchgate.net For this compound, this would involve evaluating the energy consumption and emissions associated with its synthesis, its performance and longevity in products, and its ultimate fate in the environment. Understanding its biodegradability and potential ecotoxicity is a key component of this assessment. nih.gov The goal is to ensure that its use in "green" materials translates to a genuinely reduced environmental footprint. rowan.eduresearchgate.net
Exploration of Novel Biological and Biomedical Applications
While currently recognized for its role in material science, the unique chemical structure of this compound suggests potential for exploration in biological and biomedical applications. The biocompatibility and biodegradability of polymers plasticized with this compound could open doors for their use in the medical field. indexcopernicus.comnih.govmdpi.com
Biodegradable polymers are increasingly used in applications such as drug delivery, tissue engineering, and medical implants. indexcopernicus.comnih.gov The ability of this compound to modify the properties of biopolymers like starch could be leveraged to create materials with controlled degradation rates and drug release profiles. Further research is needed to evaluate the biocompatibility of this compound itself and its potential interactions with biological systems. Such studies would be the first step in unlocking its potential for innovative biomedical solutions.
Development of Advanced In-Situ and Real-Time Analytical Techniques
The development of advanced in-situ and real-time analytical techniques is essential for optimizing the production and performance of materials containing this compound. Techniques that can monitor the processing of thermoplastic starch in real-time would provide valuable insights into how plasticizers like this compound influence the material's structure and properties during manufacturing. nih.gov
In-situ monitoring allows for immediate adjustments to processing parameters, leading to improved product quality and consistency. nih.gov For example, spectroscopic methods could be employed to track the interactions between this compound and the starch polymer matrix during extrusion. nenovision.comnih.gov This data would enable a more precise control over the final material's characteristics. Furthermore, real-time analysis can be used to study the degradation behavior of these materials under various environmental conditions, providing crucial data for lifecycle assessments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)-N-methylformamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-methylformamide with ethylene oxide under controlled pH (neutral to slightly acidic) and temperature (40–60°C) yields this compound. Solvent choice (e.g., aqueous or aprotic solvents) impacts reaction kinetics, with polar solvents like DMF accelerating the process . Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 65–85% depending on stoichiometric ratios .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the hydroxyethyl group (δ 3.4–3.6 ppm, -CH₂OH), methyl group (δ 2.8–3.0 ppm, N-CH₃), and formamide carbonyl (δ 8.1–8.3 ppm). ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
- FT-IR : Strong absorbance at ~1670 cm⁻¹ (C=O stretch) and broad O-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 118.1.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities, with retention times calibrated against standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound may decompose under heat (>120°C) to release toxic amines or carbon monoxide. Use fume hoods, nitrile gloves, and closed systems for reactions. Storage should be in airtight containers at 2–8°C. Urinary biomarkers (e.g., N-methylformamide metabolites) can monitor exposure, with ACGHI guidelines suggesting a urinary threshold of 15 mg/L for N-methylformamide . Emergency protocols include skin decontamination with soap/water and immediate ventilation in case of inhalation .
Advanced Research Questions
Q. How does the hydroxyethyl group in this compound influence its solvation properties compared to DMF or NMF?
- Methodological Answer : The hydroxyethyl moiety enhances hydrophilicity, making the compound miscible with polar solvents (e.g., water, methanol) while retaining aprotic character. This dual functionality allows it to stabilize charged intermediates in SN2 reactions better than DMF, as evidenced by faster reaction rates in nucleophilic substitutions (e.g., Knoevenagel condensations). Solubility parameters (Hansen solubility sphere) should be calculated to predict compatibility with polymers or APIs .
Q. What mechanistic role does this compound play in catalytic cycles, particularly in transition-metal-mediated reactions?
- Methodological Answer : The compound acts as a Lewis base via its carbonyl oxygen, coordinating to metal centers (e.g., Pd, Cu) in cross-coupling reactions. In Suzuki-Miyaura couplings, it stabilizes Pd(0) intermediates, reducing catalyst loading by 20–30% compared to DMF. Kinetic studies (UV-Vis monitoring at 450 nm) show faster oxidative addition steps due to improved electron donation .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and what degradation products form?
- Methodological Answer : Under acidic conditions (pH < 4), hydrolysis yields N-methylamine and glycolic acid, confirmed by GC-MS. At pH > 9, thermal degradation (TGA/DSC data) produces formaldehyde and methylvinyl ether above 80°C. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials with desiccants .
Q. What are the implications of this compound’s metabolic pathways in in vitro toxicology models?
- Methodological Answer : In human hepatocyte assays (LC-MS/MS analysis), cytochrome P450 enzymes (CYP2E1) oxidize the hydroxyethyl group to form N-methylformamide-glutathione conjugates, which are nephrotoxic. Comparative studies with DMF show 40% lower cytotoxicity (IC₅₀ = 12 mM vs. 8 mM for DMF in HepG2 cells), attributed to reduced bioactivation .
Key Research Findings
- The hydroxyethyl group enhances solubility in biorelevant media (FaSSIF/FeSSIF), making the compound a candidate for drug delivery systems .
- In photoredox catalysis, it outperforms DMF in minimizing side reactions (e.g., homocoupling) by 15% due to reduced radical scavenging .
- Environmental toxicity assays (Daphnia magna) indicate an EC₅₀ of 120 mg/L, classifying it as moderately toxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
